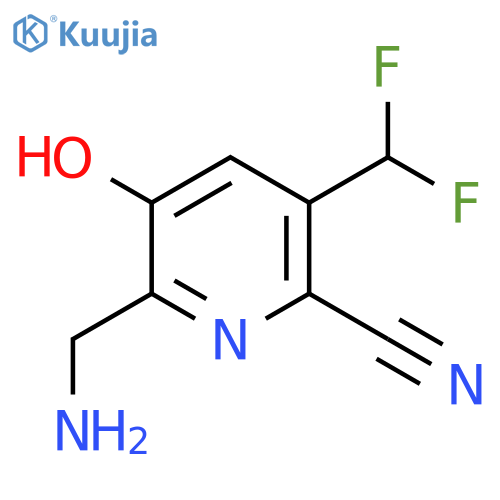Cas no 1804492-64-5 (2-(Aminomethyl)-6-cyano-5-(difluoromethyl)-3-hydroxypyridine)

1804492-64-5 structure
商品名:2-(Aminomethyl)-6-cyano-5-(difluoromethyl)-3-hydroxypyridine
CAS番号:1804492-64-5
MF:C8H7F2N3O
メガワット:199.157488107681
CID:4875098
2-(Aminomethyl)-6-cyano-5-(difluoromethyl)-3-hydroxypyridine 化学的及び物理的性質
名前と識別子
-
- 2-(Aminomethyl)-6-cyano-5-(difluoromethyl)-3-hydroxypyridine
-
- インチ: 1S/C8H7F2N3O/c9-8(10)4-1-7(14)6(3-12)13-5(4)2-11/h1,8,14H,3,12H2
- InChIKey: BNAFXJUOVGSQOK-UHFFFAOYSA-N
- ほほえんだ: FC(C1=C(C#N)N=C(CN)C(=C1)O)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 240
- トポロジー分子極性表面積: 82.9
- 疎水性パラメータ計算基準値(XlogP): 0.6
2-(Aminomethyl)-6-cyano-5-(difluoromethyl)-3-hydroxypyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029043459-1g |
2-(Aminomethyl)-6-cyano-5-(difluoromethyl)-3-hydroxypyridine |
1804492-64-5 | 97% | 1g |
$1,490.00 | 2022-04-02 |
2-(Aminomethyl)-6-cyano-5-(difluoromethyl)-3-hydroxypyridine 関連文献
-
C. Pham-Huu,N. Keller,C. Estournès,G. Ehret,M. J. Ledoux Chem. Commun., 2002, 1882-1883
-
Fabrice Goubard,Frédéric Dumur RSC Adv., 2015,5, 3521-3551
-
Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
-
Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
1804492-64-5 (2-(Aminomethyl)-6-cyano-5-(difluoromethyl)-3-hydroxypyridine) 関連製品
- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)
- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)
- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)
- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)
- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)
- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)
- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)
- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)
- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)
- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)
推奨される供給者
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
